molecular formula C15H14N4O3S B2580838 methyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 1013784-11-6

methyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2580838
CAS RN: 1013784-11-6
M. Wt: 330.36
InChI Key: JZCAZNBUZDHZSH-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The 1,3-dimethyl-1H-pyrazole component is an organic compound with the formula (CH3C)2CHN2H . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .


Synthesis Analysis

Pyrazole-based ligands can be prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H-NMR and 13C-NMR .


Chemical Reactions Analysis

Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3,5-Dimethylpyrazole, include a white solid appearance, a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .

Scientific Research Applications

Design and Synthesis

Compounds related to methyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)benzo[d]thiazole-6-carboxylate have been synthesized for their potential applications in medicinal chemistry. For instance, Palkar et al. (2017) described the design, synthesis, and QSAR studies of novel analogs with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents without cytotoxicity to mammalian cells (Palkar et al., 2017).

Biological Activity

Research has also focused on the biological activities of these compounds. For example, derivatives have been synthesized and evaluated for their anticancer properties, showing potent cytotoxic effects against various cancer cell lines. Deady et al. (2003) reported that some derivatives exhibit significant growth inhibitory properties against murine leukemia and human Jurkat leukemia cell lines, with some compounds achieving IC50 values less than 10 nM (Deady et al., 2003).

Antimicrobial and Antiviral Applications

Other studies have synthesized analogues for their antiviral and antimicrobial potentials. Huybrechts et al. (1984) synthesized new analogues of the antiviral compound pyrazofurin, indicating the compound's utility in exploring antiviral chemistries (Huybrechts et al., 1984).

Structural and Mechanistic Insights

Investigations into the crystal structures and synthesis mechanisms offer insights into the chemical behavior and potential applications of these compounds. Kranjc et al. (2012) detailed the synthesis and crystal structures of related compounds, providing foundational knowledge for future drug development (Kranjc et al., 2012).

Drug Discovery Building Blocks

Durcik et al. (2020) described the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery, highlighting the versatility and potential of these compounds for generating diverse chemical libraries (Durcik et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not available, pyrazole-based ligands have been studied for their catalytic properties in the oxidation reaction of catechol to o-quinone .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds have been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Repr. 1B - Skin Corr. 1B - STOT RE 2 .

properties

IUPAC Name

methyl 2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-8-6-11(19(2)18-8)13(20)17-15-16-10-5-4-9(14(21)22-3)7-12(10)23-15/h4-7H,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCAZNBUZDHZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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